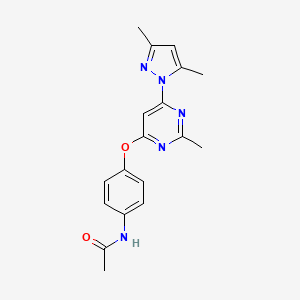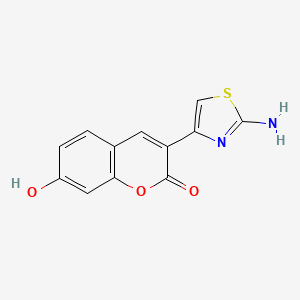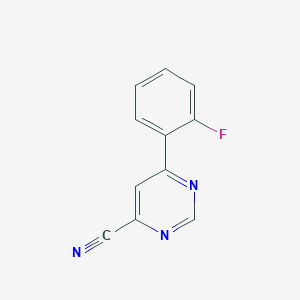
6-(2-Fluorophenyl)pyrimidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Fluorophenyl)pyrimidine-4-carbonitrile is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a fluorophenyl group at the 6-position and a cyano group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluorophenyl)pyrimidine-4-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then cyclized to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Fluorophenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Cyclization Reactions: The cyano group can react with nucleophiles to form various heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and Lewis acids.
Cyclization Reactions: Reagents such as hydrazine or amines are often used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typically employed.
Major Products Formed
Substitution Reactions: Products include halogenated derivatives.
Cyclization Reactions: Products include various fused heterocyclic compounds.
Reduction Reactions: Products include primary amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(2-Fluorophenyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain tyrosine kinases, thereby modulating signaling pathways involved in cell proliferation and survival . The fluorophenyl group enhances its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Fluorophenyl)pyrimidine-5-carbonitrile: Similar structure but with a different substitution pattern.
6-(4-Fluorophenyl)pyrimidine-4-carbonitrile: Similar structure but with the fluorophenyl group at a different position.
2-(2-Fluorophenyl)pyrimidine-4-carbonitrile: Similar structure but with the fluorophenyl group at the 2-position.
Uniqueness
6-(2-Fluorophenyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorophenyl group influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H6FN3 |
|---|---|
Poids moléculaire |
199.18 g/mol |
Nom IUPAC |
6-(2-fluorophenyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H6FN3/c12-10-4-2-1-3-9(10)11-5-8(6-13)14-7-15-11/h1-5,7H |
Clé InChI |
FECYFGMPIQOVJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC=NC(=C2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



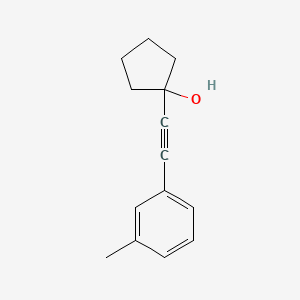


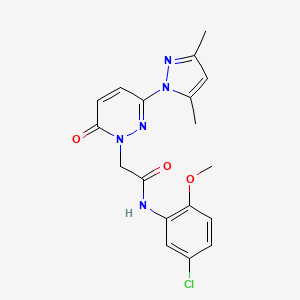
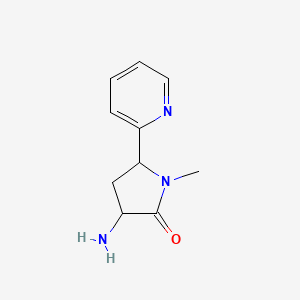
![3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B14882597.png)
![4-(chloromethyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14882602.png)
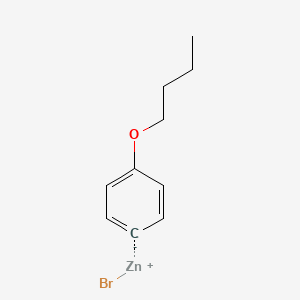
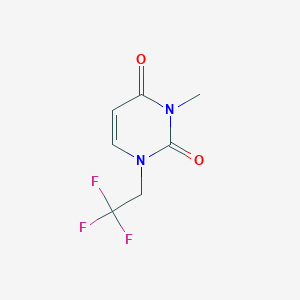
![2-((4,4-Difluorocyclohexyl)oxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14882621.png)
